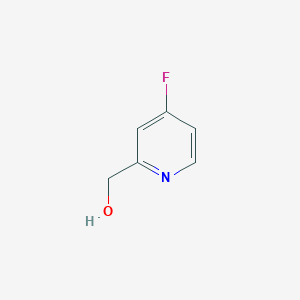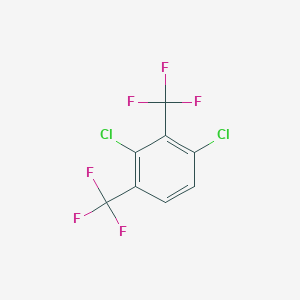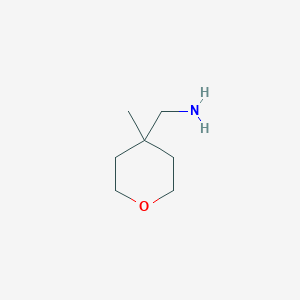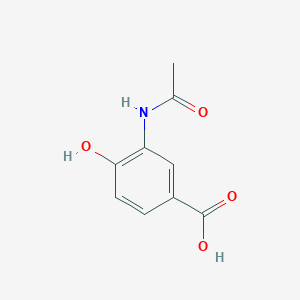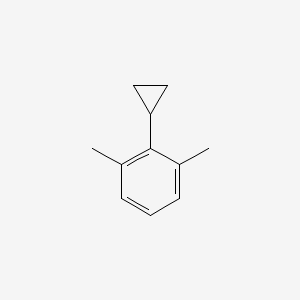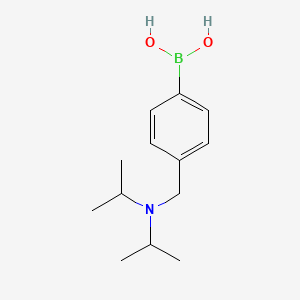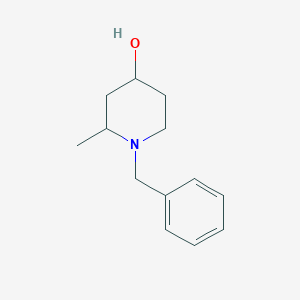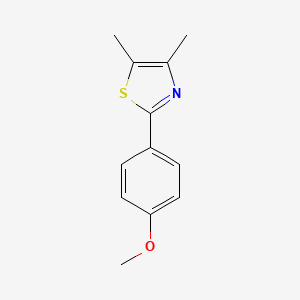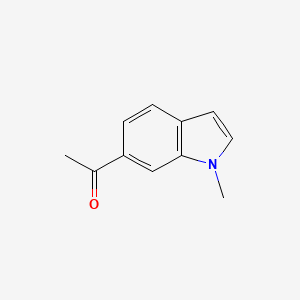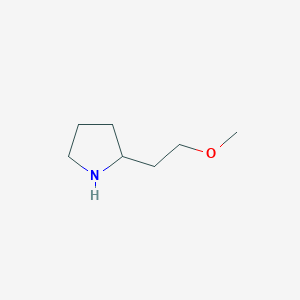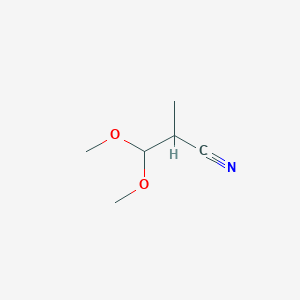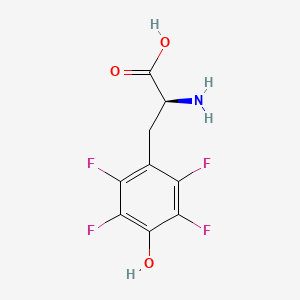
tert-Butyl-N-(2-Oxo-2,3-Dihydro-1H-indol-6-yl)carbamate
Übersicht
Beschreibung
“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .
Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Diese Verbindung wurde in der Kristallographie zur Bestimmung der Struktur von Molekülen mittels Röntgenkristallographie eingesetzt. Die Kristallstruktur verwandter Verbindungen liefert Erkenntnisse über molekulare Konformationen und potenzielle reaktive Stellen .
Organische Synthese
tert-Butyl-(2-Oxoindolin-6-yl)carbamate: dient als Vorläufer bei der Synthese verschiedener organischer Moleküle. Seine Struktur ist entscheidend für den Aufbau komplexer Moleküle, insbesondere in der pharmazeutischen Industrie, wo sie zur Synthese von pharmazeutisch wirksamen Stoffen eingesetzt werden kann .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung wertvoll für die Entwicklung neuer Medikamente. Sie kann modifiziert werden, um Derivate zu erzeugen, die mit biologischen Zielstrukturen interagieren, was möglicherweise zu neuen Behandlungen für Krankheiten führt .
Materialwissenschaften
Die einzigartige Struktur der Verbindung macht sie geeignet für die Herstellung von Materialien mit spezifischen Eigenschaften. Sie kann in Polymere oder andere Materialien eingearbeitet werden, um deren Funktionalität zu verbessern oder neue Eigenschaften zu verleihen .
Katalyse
tert-Butyl-(2-Oxoindolin-6-yl)carbamate: kann als Ligand in katalytischen Systemen wirken. Es kann die Reaktivität und Selektivität von Katalysatoren, die in chemischen Reaktionen verwendet werden, beeinflussen und so die Effizienz und Ausbeute verbessern .
Forschung zur Solarenergie
Derivate dieser Verbindung wurden als Komponenten organischer Solarzellen untersucht. Sie können als Akzeptoren in den aktiven Schichten von Solarzellen fungieren und zur Umwandlung von Sonnenenergie in Elektrizität beitragen .
Neuropharmakologie
Landwirtschaftliche Chemie
Wirkmechanismus
Target of Action
Tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, also known as Tert-Butyl (2-oxoindolin-6-yl)carbamate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can interact with receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, by binding to their active sites. Additionally, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of metabolites in these pathways. For example, it can inhibit the activity of enzymes involved in the biosynthesis of certain lipids, leading to changes in lipid metabolism .
Transport and Distribution
Within cells and tissues, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184021-91-8 | |
| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



